Trifluperidol

Description

A butyrophenone with general properties similar to those of HALOPERIDOL. It is used in the treatment of PSYCHOSES including MANIA and SCHIZOPHRENIA. (From Martindale, The Extra Pharmacopoeia, 30th ed, p621)

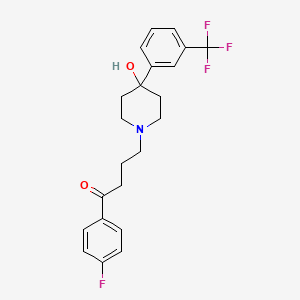

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F4NO2/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26/h1,3-4,6-9,15,29H,2,5,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMXUUPHFNMNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023703 | |

| Record name | Trifluperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749-13-3 | |

| Record name | Trifluperidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluperidol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000749133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trifluperidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trifluperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8869Q7R8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical and Pharmacological Context of Trifluperidol Research

Discovery and Early Development in Chemical Classification

Trifluperidol was discovered at Janssen Pharmaceutica in 1959. medindia.netbionity.comwikiwand.comchemeurope.com It emerged during a period of significant innovation in psychopharmacology, following the introduction of the first antipsychotics in the 1950s. nih.govnih.gov Chemically, this compound is classified as a butyrophenone (B1668137) derivative. medindia.netwikiwand.comwikipedia.org Its synthesis involves a multi-step process, including a Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride, followed by catalytic hydrogenation to remove the benzyl (B1604629) protecting group, and finally alkylation with 4-Chloro-4'-fluorobutyrophenone. wikipedia.orgchemicalbook.com

The molecular formula of this compound is C22H23F4NO2, and its IUPAC name is 1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one. wikipedia.orgnih.gov

Classification within Butyrophenone Neuropharmacology

This compound is a potent antipsychotic that is categorized as a typical, or first-generation, antipsychotic. patsnap.compatsnap.comontosight.ai It is a member of the butyrophenone chemical class, which also includes the well-known antipsychotic Haloperidol (B65202). wikipedia.orgpatsnap.com The primary mechanism of action for this compound, like other butyrophenones, is the blockade of dopamine (B1211576) receptors in the brain, particularly the D2 subtype. patsnap.compatsnap.combenchchem.com This antagonism of D2 receptors is believed to be the basis for its antipsychotic effects, especially in mitigating the positive symptoms of schizophrenia such as hallucinations and delusions. patsnap.compatsnap.com

| Receptor | Binding Affinity (Ki) |

| Dopamine D2 | 0.83 nM |

| Glutamate (B1630785) NMDA receptor; Grin1/Grin2b | 1.2 µM (IC50) |

| Glutamate NMDA receptor; Grin1/Grin2a | 69.0 µM (IC50) |

Data sourced from Inxight Drugs ncats.io

Evolution of Research Perspectives on Typical Neuroleptics

The development of typical neuroleptics like this compound marked a significant advancement in the treatment of psychotic disorders. nih.gov These first-generation antipsychotics (FGAs) were effective in reducing the positive symptoms of schizophrenia. nih.gov However, their use was often limited by significant extrapyramidal side effects (EPS), such as tremors, rigidity, and tardive dyskinesia, due to their potent D2 receptor blockade in the striatum. patsnap.com

The understanding of the mechanism of action of typical antipsychotics, including this compound, has evolved over time. The "dopamine hypothesis of schizophrenia" posits that an overactivity of dopamine transmission contributes to psychotic symptoms. patsnap.com The ability of drugs like this compound to block D2 receptors provided strong support for this hypothesis. researchgate.net

The emergence of second-generation (atypical) antipsychotics, starting with Clozapine in the 1970s, shifted research perspectives. nih.govnih.govwikipedia.org These newer agents offered a broader spectrum of efficacy, particularly for negative and cognitive symptoms, and generally had a lower risk of EPS. frontiersin.org Atypical antipsychotics typically exhibit a different receptor binding profile, with a lower affinity for D2 receptors and a higher affinity for serotonin (B10506) 5-HT2A receptors compared to typical antipsychotics. nih.gov

Despite the advent of newer medications, the study of typical neuroleptics like this compound remains valuable. It provides a crucial reference point for understanding the pharmacology of antipsychotic drugs and the neurobiology of psychosis. frontiersin.org Research continues to explore the nuanced actions of these compounds, including their effects on other neurotransmitter systems and their potential for repurposing in other therapeutic areas. benchchem.com

Molecular and Cellular Pharmacodynamics of Trifluperidol

Receptor Binding Profiles and Ligand Interactions

Trifluperidol's therapeutic and side-effect profile is largely dictated by its affinity for a range of receptor systems. It is a potent antagonist at dopamine (B1211576) D2 receptors, with significant interactions at serotonin (B10506), alpha-adrenergic, sigma, and NMDA receptors.

The primary mechanism of action of this compound is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. patsnap.com This antagonism of D2 receptors is a hallmark of typical antipsychotic medications and is central to their efficacy in treating the positive symptoms of psychosis. patsnap.com this compound binds with high affinity to the D2 subtype, thereby inhibiting the excessive dopaminergic activity associated with psychotic disorders. patsnap.com The blockade of D2 receptors is not entirely selective and can also affect dopamine pathways in other brain regions, which can contribute to side effects. patsnap.com

This compound exhibits antagonist activity at alpha-1 adrenergic receptors. researchgate.net This blockade of alpha-1 adrenoceptors can lead to peripheral vascular effects. Studies have shown that trifluoperazine (B1681574), a related phenothiazine antipsychotic, is a potent antagonist of alpha-1 adrenergic receptors while having minimal effect on alpha-2 adrenergic receptors. nih.govnih.gov This selectivity for the alpha-1 subtype is a common characteristic among many antipsychotic drugs. nih.gov

This compound has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor complex. Specifically, it acts as a subtype-selective antagonist at the NR1a/NR2B subtype of the NMDA receptor. This interaction is at a site that is also recognized by ifenprodil. nih.gov The modulation of NMDA receptor function by antipsychotic drugs is an area of significant interest, as dysfunction in the glutamatergic system has been implicated in the pathophysiology of schizophrenia. nih.gov this compound's action on NMDA receptors may contribute to its therapeutic effects beyond simple dopamine receptor blockade. nih.gov

Post-Receptor Signaling Pathways and Intracellular Effects

The binding of this compound to its target receptors initiates a cascade of intracellular events that ultimately produce its pharmacological effects. These post-receptor signaling pathways are complex and involve various second messenger systems and protein kinases.

Antagonism of the D2 receptor, a G protein-coupled receptor (GPCR), by this compound primarily affects the adenylyl cyclase-cyclic AMP (cAMP) pathway. D2 receptors are coupled to inhibitory G proteins (Gi/o), and their activation normally leads to a decrease in intracellular cAMP levels. By blocking these receptors, this compound can prevent this decrease, thereby modulating the activity of downstream effectors such as protein kinase A (PKA). nih.govpsychopharmacologyinstitute.com

Furthermore, dopamine receptor signaling, and consequently its blockade by drugs like this compound, also involves G protein-independent pathways. One such pathway is the Akt/GSK-3 (glycogen synthase kinase-3) signaling cascade. nih.govfrontiersin.org Antipsychotics have been shown to modulate the phosphorylation state and activity of Akt and GSK-3, which are key regulators of numerous cellular processes, including gene expression, synaptic plasticity, and cell survival. nih.govfrontiersin.orgresearchgate.net

The interaction of this compound with sigma-1 receptors can also lead to significant intracellular effects, particularly on calcium homeostasis. Sigma-1 receptors are located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating intracellular calcium signaling. nih.gov By antagonizing these receptors, this compound can modulate calcium mobilization from intracellular stores and calcium entry from the extracellular space. nih.govnih.gov

This compound's modulation of NMDA receptors also has downstream consequences on intracellular calcium levels. NMDA receptors are ligand-gated ion channels that, upon activation, allow for the influx of calcium into the neuron. nih.govplos.org By antagonizing the NR1a/NR2B subtype, this compound can reduce this calcium influx, thereby influencing calcium-dependent signaling pathways that are critical for synaptic plasticity and neurotransmission. nih.govbiorxiv.org

Interactive Data Tables

This compound Receptor Binding Affinities (Ki values in nM)

| Receptor | Ki (nM) |

| Dopamine D2 | 1.8 |

| Serotonin 5-HT2A | 2.5 |

| Alpha-1 Adrenergic | 1.9 |

| Sigma-1 | 3.3 |

Note: Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro. Lower Ki values indicate higher binding affinity. Data compiled from various sources.

Neurotransmitter System Modulation Beyond Direct Receptor Binding

This compound's primary mechanism of action is the blockade of D2 dopamine receptors in the brain's mesolimbic pathway, which is associated with the positive symptoms of schizophrenia such as hallucinations and delusions. patsnap.com By inhibiting these receptors, this compound mitigates the excessive dopaminergic activity characteristic of psychotic disorders. patsnap.com Its action is not entirely selective for the mesolimbic pathway; it also impacts dopamine pathways in other brain regions, such as the striatum, which is involved in motor control. patsnap.com

Beyond its principal activity as a dopamine D2 receptor antagonist, this compound exhibits some affinity for other neurotransmitter receptors, including serotonin (5-HT2) receptors, although to a lesser extent. patsnap.com The interaction with multiple receptor types is a common characteristic of many antipsychotic drugs. nih.gov However, the bulk of its therapeutic and side effects are attributed to its potent dopamine receptor blockade. patsnap.comjohnshopkins.edu While the core of its action is understood through direct receptor binding, its broader influence on the complex interplay of neurotransmitter systems is an area of ongoing investigation.

Enzymatic Interactions and Metabolic Pathway Influence

This compound demonstrates significant interactions with enzymatic pathways, particularly those involved in cellular metabolism. This extends its pharmacological profile beyond neuronal signaling to the fundamental processes of cellular energy and biosynthesis.

Direct research on this compound's specific effects on glycolysis is limited in the available literature. However, studies on related antipsychotic compounds offer some insight. For instance, research on trifluoperazine, another phenothiazine derivative, found that it did not significantly affect glycolysis in isolated perfused rat livers during infusion. nih.gov Interestingly, a transitory stimulation of glycogenolysis (glucose release) was observed after the infusion was stopped. nih.gov Another structurally related compound, penfluridol, was found to trigger glycolysis in non-small cell lung cancer cells, suggesting a compensatory mechanism for energy loss from inhibited mitochondrial function. mdpi.com These findings in related compounds suggest that the potential for butyrophenones to modulate glucose metabolism warrants further specific investigation for this compound.

This compound has been identified as a potent inhibitor of several enzymes involved in the cholesterol biosynthesis pathway. researchgate.net Research using the yeast Saccharomyces cerevisiae as a model organism has provided detailed insights into this mechanism.

Studies show that this compound disrupts the later stages of sterol synthesis. The primary block appears to be the Δ8 → Δ7 isomerization step. nih.govnih.gov This inhibition leads to a significant accumulation of sterol intermediates that are not typically found in high concentrations. In Saccharomyces cerevisiae cultures treated with 100 µM of this compound, the composition of free sterols was dramatically altered compared to untreated cultures. nih.govnih.gov While untreated cells primarily contained ergosterol and lanosterol, treated cells showed a high abundance of delta-8,22-ergostadienol, delta-8-ergostenol, and delta-8,24(28)-ergostadienol. nih.govnih.gov

This enzymatic inhibition not only affects free sterol pools but also impacts steryl esters. The incorporation of radiolabeled acetate into steryl esters was found to increase two- to fourfold in the presence of this compound, indicating a significant shift in lipid metabolism. nih.govnih.gov

Table 1: Effect of this compound on Free Sterol Composition in S. cerevisiae

This table illustrates the percentage change in major free sterol components in yeast cultures following treatment with this compound, based on research findings. nih.govnih.gov

| Sterol | Percentage in Untreated Culture | Percentage in this compound-Treated Culture |

| Ergosterol | 78.2% | Not a major component |

| Lanosterol | 13.0% | Not a major component |

| delta-8,22-ergostadienol | Not a major component | 38.5% |

| delta-8-ergostenol | Not a major component | 35.4% |

| delta-8,24(28)-ergostadienol | Not a major component | 25.4% |

Polypharmacological Potential on Metabolic Switches

The ability of this compound to act on both central nervous system receptors and fundamental metabolic pathways highlights its polypharmacological potential. By simultaneously modulating neurotransmitter activity and key enzymatic processes in lipid biosynthesis, it can influence cellular function on multiple levels.

This dual action is exemplified by its potent D2 receptor antagonism alongside its inhibition of cholesterol synthesis. patsnap.comresearchgate.net Furthermore, research has shown that in the same cultures where sterol metabolism was blocked, the relative amounts of C12 and C14 fatty acids increased more than threefold, indicating a broader impact on lipid metabolism. nih.govnih.gov Such comprehensive effects on cellular lipid and sterol homeostasis, combined with its effects on neuronal signaling, suggest that this compound can act as a modulator of metabolic switches. Antipsychotic drugs as a class are known to interfere with feeding behaviors and energy balance, affecting not just the central nervous system but also peripheral organs like the liver and adipose tissue. nih.gov The specific capacity of this compound to inhibit key enzymes in biosynthetic pathways demonstrates a direct molecular mechanism for influencing these metabolic switches.

Preclinical Pharmacological Investigations and Biological Activities

In Vitro Studies and Cell Culture Models

In vitro research, utilizing isolated biological components, and cell culture models have been instrumental in elucidating the molecular mechanisms of Trifluperidol. These studies provide a window into its direct effects on neuronal and glial cells, as well as its specific binding affinities for various neuroreceptors.

Receptor Binding Assays (e.g., D1, D2, 5-HT2, NMDA, Sigma)

This compound's primary mechanism of action is its potent antagonism of dopamine (B1211576) receptors, particularly the D2 subtype. benchchem.compatsnap.com This high affinity for D2 receptors is a hallmark of its antipsychotic activity. benchchem.compatsnap.com In addition to its dopaminergic effects, this compound also interacts with other neurotransmitter systems. It exhibits affinity for sigma receptors and has been shown to selectively block NR1a/2B NMDA receptors. benchchem.comncats.io The interaction with NMDA receptors has been specifically studied in rat brain buffy coat membranes. sigmaaldrich.comscientificlabs.co.ukkrackeler.com While its primary action is on D2 receptors, it may also have some, albeit lesser, affinity for serotonin (B10506) (5-HT2) receptors. patsnap.compatsnap.com The compound is more selective for D2 receptors compared to D1 receptors. ncats.io

Table 1: this compound Receptor Binding Profile

| Receptor Subtype | Interaction | Reference |

|---|---|---|

| Dopamine D2 | High-affinity antagonist | benchchem.compatsnap.com |

| Dopamine D1 | Lower affinity antagonist | ncats.io |

| Sigma | High-affinity blocker | ncats.io |

| NMDA (NR1a/2B) | Selective blocker | benchchem.comncats.io |

Neuronal and Glial Cell Culture Research

Studies using neuronal and glial cell cultures have revealed this compound's influence on cellular processes beyond receptor blockade, including neuroinflammation and metabolism.

This compound has demonstrated the ability to modulate neuroinflammatory pathways. In mixed glial and microglial cell cultures, it has been shown to reduce the secretion of pro-inflammatory cytokines. nih.govjscimedcentral.comnih.gov Specifically, this compound reduced the release of interleukin-1β (IL-1β) and interleukin-2 (B1167480) (IL-2) in these cultures. nih.govif-pan.krakow.plnih.gov This inhibitory effect on cytokine release suggests a potential anti-inflammatory role within the central nervous system. scientificlabs.co.uknih.govmdpi.comsigmaaldrich.com

Table 2: Effect of this compound on Cytokine Release in Glial Cultures

| Cytokine | Cell Type | Effect | Reference |

|---|---|---|---|

| Interleukin-1β (IL-1β) | Mixed glial and microglial cells | Reduced release | nih.govif-pan.krakow.plnih.gov |

| Interleukin-2 (IL-2) | Mixed glial and microglial cells | Reduced release | nih.govif-pan.krakow.plnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Microglial cells | Reduced secretion | jscimedcentral.commdpi.com |

Investigations using rat brain-cortex slices have shown that this compound can alter the metabolism of carbohydrates and amino acids. krackeler.comsigmaaldrich.comnih.govsigmaaldrich.com At a concentration of 0.2mM, it decreased oxygen uptake and the production of ¹⁴CO₂ by approximately 30% when glucose, pyruvate (B1213749), and glutamate (B1630785) were used as substrates. nih.gov However, it had no effect when aspartate and glycine (B1666218) were the substrates. nih.gov

In Vivo Animal Model Research Methodologies

Animal models are crucial for understanding the behavioral effects of psychoactive compounds. Research on this compound has employed various behavioral neuroscience paradigms to characterize its antipsychotic-like properties.

Behavioral Neuroscience Paradigms (e.g., Conditioned Avoidance, Stereotypy Inhibition, Catalepsy Models)

This compound has been shown to selectively inhibit the conditioned avoidance response in animals, a classic test for antipsychotic activity. vetscraft.comresearchgate.net This indicates an interference with learned defensive behaviors, a characteristic of many neuroleptic drugs. nih.gov

The drug is also effective in inhibiting stereotyped behaviors induced by dopamine agonists like apomorphine. psychiatryonline.org This is consistent with its D2 receptor blocking action. vetscraft.com

Furthermore, this compound is known to induce catalepsy, a state of immobility and waxy flexibility, in animal models. vetscraft.comresearchgate.net The cataleptic effect is a common feature of typical antipsychotics and is linked to the blockade of dopamine receptors in the basal ganglia. vetscraft.com Repeated administration of this compound has been shown to intensify catalepsy in rats. researchgate.net

Neurobiological System Analysis in Animal Models (e.g., Mesolimbic Pathway, Striatum)

This compound's primary mechanism of action involves the antagonism of dopamine D2 receptors, a characteristic extensively studied in animal models to understand its antipsychotic effects. benchchem.com These investigations often focus on key neurobiological circuits implicated in psychosis, such as the mesolimbic and nigrostriatal dopamine pathways. The dopamine hypothesis of schizophrenia posits that positive symptoms arise from excessive dopaminergic activity in the mesolimbic pathway, which projects to the nucleus accumbens. scielo.br Animal models are used to test this hypothesis by inducing hyper-dopaminergic states, for example, through the administration of dopamine agonists like amphetamine, and then observing the reversal of these behaviors by antipsychotics like this compound. scielo.br

Research in rat models has demonstrated a direct correlation between the administration of butyrophenone (B1668137) antipsychotics and changes in dopamine levels in the corpus striatum. nii.ac.jp Studies on haloperidol (B65202), a structurally related butyrophenone, showed that its administration decreased striatal dopamine in a dose-dependent manner that correlated with the intensity of catalepsy, a motor side effect used to screen for antipsychotic liability. nii.ac.jp Repeated administration of this compound in rats was found to intensify catalepsy and extend the duration of dopamine decrease in the striatum. nii.ac.jp

Comparative studies on related compounds have highlighted differential effects between the striatal and mesolimbic systems. For instance, long-term administration of trifluoperazine (B1681574) to rats revealed distinct changes in dopamine function in these two brain regions over time. nih.gov While initial D2 receptor blockade occurs in both pathways, chronic administration can lead to adaptive changes like receptor supersensitivity, which may differ between the striatum and the mesolimbic areas. nih.govresearchgate.net In the striatum, dopamine-identified ³H-spiperone binding sites (Bmax) were shown to increase after six months of treatment, whereas in mesolimbic areas, they returned to control levels after an initial increase. nih.gov Such studies in animal models are crucial for dissecting the region-specific neurobiological effects of antipsychotics and understanding their therapeutic actions versus their side effect profiles. The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to limbic structures like the nucleus accumbens, is critically involved in reward and motivation, and its modulation is a key target for antipsychotic efficacy. uniri.hrmemphis.edunih.gov

| Brain Region | Animal Model | Observed Effect | Associated Mechanism |

|---|---|---|---|

| Corpus Striatum | Rat | Decreased dopamine levels; induction of catalepsy. nii.ac.jp | Dopamine D2 receptor antagonism. benchchem.comnii.ac.jp |

| Mesolimbic Pathway | Rat | Modulation of dopamine function; potential for adaptive changes with chronic use. nih.govnih.gov | Dopamine D2 receptor antagonism. benchchem.com |

Distribution and Metabolism in Animal Tissues (Pharmacokinetic Principles in Research Models)

Pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds like this compound. fda.gov These studies help interpret toxicity data and predict human bioavailability, although species differences must be considered. fda.govreprocell.com For butyrophenones, including this compound and haloperidol, pharmacokinetic analyses have been conducted in rats to determine their distribution and metabolic fate. nih.gov

Following administration, this compound is distributed to various tissues, with notable metabolism occurring in the brain and liver microsomes. nih.gov Adipose tissue also serves as a site for the accumulation and metabolism of these lipophilic compounds. nih.govuvigo.es The primary metabolic reactions for butyrophenones involve oxidation-reduction and dealkylation processes. nih.gov While specific pharmacokinetic parameters for this compound are not extensively detailed in the provided literature, studies on similar compounds provide a framework for the expected principles. For example, a study on triflusal (B1683033) in rats and dogs showed rapid elimination from plasma but a much slower elimination for its main metabolite, indicating a significant first-pass effect. nih.gov Such principles, including the determination of half-life (t½), maximum concentration (Cmax), and clearance (Cl), are standard in the preclinical evaluation of drug candidates. nih.gov

The use of whole-body autoradiography (WBA) in animal models allows for the screening and selection of tissues with the highest drug accumulation for more detailed analysis. fda.gov In vitro systems using animal tissues, such as liver microsomes, are employed to identify the specific enzymes, often from the cytochrome P450 (CYP) family, responsible for drug metabolism. researchgate.net Understanding these metabolic pathways in preclinical models is critical, as biotransformation can lead to the formation of active or inactive metabolites, influencing both the efficacy and the safety profile of the parent drug. researchgate.net

| Pharmacokinetic Parameter | Description | Relevance in Preclinical Research |

|---|---|---|

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. nih.gov | Determines dosing interval and time to reach steady-state concentration. |

| Maximum Concentration (Cmax) | The highest concentration of the drug observed in plasma after administration. nih.gov | Relates to the peak therapeutic effect and potential for concentration-dependent toxicity. |

| Clearance (Cl) | The volume of plasma cleared of the drug per unit time. nih.gov | Indicates the efficiency of drug elimination from the body. |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. nih.gov | Crucial for determining the appropriate dose for oral administration compared to intravenous. |

| Metabolism | The chemical alteration of a drug by the body, primarily in the liver. nih.govresearchgate.net | Identifies active or inactive metabolites and potential for drug-drug interactions. |

Exploratory Research in Non-Classical Biological Systems

Antiviral Potential Studies (e.g., SARS-CoV-2 Nsp3 ADP-ribose Phosphatase Inhibition through Molecular Docking and Dynamics)

In the search for repurposable drugs to combat the COVID-19 pandemic, this compound was identified as a potential antiviral agent through computational studies. researchgate.netnih.govnih.gov Research focused on targeting essential viral proteins of SARS-CoV-2, the virus responsible for COVID-19. researchgate.net One such target is the ADP-ribose phosphatase (ADRP) domain of the non-structural protein 3 (Nsp3). researchgate.netresearchgate.net The Nsp3 protein is a large, multidomain protein critical for the viral life cycle, and its ADRP domain is believed to interfere with the host's immune response. researchgate.netresearchgate.net

Using computational regression methods, a virtual screening of thousands of FDA-approved drugs was performed to identify compounds that could bind to and inhibit the Nsp3 ADRP domain. researchgate.netnih.gov From this screening, this compound and saquinavir (B1662171) emerged as potential leads. researchgate.net Further investigation using molecular dynamics simulations was conducted to assess the stability of the drug-protein complexes. researchgate.net The results indicated that the complex formed between the Nsp3 ADRP domain and this compound was more stable than the complex with saquinavir. researchgate.net Analysis of parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (Rg) supported the higher stability of the ADRP-trifluperidol complex. researchgate.net These in silico findings suggest that this compound could act as a novel inhibitor of the SARS-CoV-2 Nsp3 ADRP domain, potentially disrupting a key viral function. researchgate.netnih.govresearchgate.net

| Parameter | Observation | Interpretation |

|---|---|---|

| Binding Energy | Near-identical binding energy to saquinavir (-10.2 vs. -10.3 kcal/mol). benchchem.com | Strong binding affinity to the target protein. |

| Complex Stability (RMSD, Rg) | ADRP-trifluperidol complex showed greater stability (lower RMSD, higher Rg stability) compared to ADRP-saquinavir complex. benchchem.comresearchgate.net | Suggests a more stable and potentially more effective inhibitory interaction. |

| Hydrogen Bonds | Analysis of hydrogen bonds contributed to the overall stability assessment. researchgate.net | Indicates specific molecular interactions that stabilize the drug in the binding pocket. |

Neuroprotection and Metabolic Modulation Explorations

Beyond its classical antipsychotic role, this compound is being explored for its neuroprotective and metabolic modulating properties. benchchem.comnih.gov Preclinical evidence suggests that this compound possesses neuroprotective capabilities, potentially through its interaction with NMDA receptors and its ability to modulate neuroinflammatory processes. benchchem.comnih.gov In vitro studies using rat microglial cells have shown that this compound can reduce the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and nitric oxide. nih.govpsychiatryinvestigation.org It has also been shown to modulate other pro-inflammatory cytokines, such as interleukin-1-beta (IL-1β) and interleukin-2 (IL-2), in glial cell cultures. nih.gov Since uncontrolled neuroinflammation can lead to neuronal loss, the anti-inflammatory effects of this compound represent a promising avenue for neuroprotection. psychiatryinvestigation.org

Exploratory research has also linked this compound to the modulation of cellular metabolism. nih.govresearchgate.net In silico analyses have identified several of this compound's protein targets—namely pyruvate kinase (PKM), 3-Beta-hydroxysteroid-Delta(8), Delta(7)-isomerase (EBP), and sigma non-opioid intracellular receptor 1 (SIGMAR1)—as being functionally related to key metabolic switches. nih.govresearchgate.net These findings suggest that the pharmacological activity of this compound may be associated with the modulation of critical metabolic pathways, including glycolysis and cholesterol biosynthesis. nih.govresearchgate.net While studies have described that antipsychotic drugs can improve enzymatic activity related to glycolysis, specific research into the metabolic effects of this compound is still lacking. nih.govresearchgate.net This polypharmacological potential, where a single drug affects multiple targets, opens up possibilities for repurposing this compound in conditions where both neuroinflammation and metabolic dysregulation are contributing factors. nih.gov

| Area of Research | Finding/Observation | Potential Implication |

|---|---|---|

| Neuroprotection | Reduces secretion of TNF-α and nitric oxide in microglial cells. nih.govpsychiatryinvestigation.org Modulates IL-1β and IL-2 in glial cells. nih.gov Interacts with NMDA receptors. benchchem.com | Potential therapeutic use in neurodegenerative or neuroinflammatory diseases. |

| Metabolic Modulation | Targets (PKM, EBP, SIGMAR1) are linked to metabolic switches. nih.govresearchgate.net Pharmacological activity may be associated with modulation of glycolysis and cholesterol biosynthesis. nih.govresearchgate.net | Potential for repurposing in diseases with a metabolic component. |

Compound List

| Compound Name |

|---|

| 3-Beta-hydroxysteroid-Delta(8), Delta(7)-isomerase (EBP) |

| Amphetamine |

| Haloperidol |

| Interleukin-1-beta (IL-1β) |

| Interleukin-2 (IL-2) |

| Nitric oxide |

| Pyruvate kinase (PKM) |

| Saquinavir |

| Sigma non-opioid intracellular receptor 1 (SIGMAR1) |

| Spiperone |

| Trifluoperazine |

| This compound |

| Triflusal |

| Tumor necrosis factor-alpha (TNF-α) |

Medicinal Chemistry and Structural Research on Trifluperidol

Synthetic Methodologies and Chemical Transformations

The synthesis of Trifluperidol involves a multi-step pathway characteristic of butyrophenone (B1668137) antipsychotics, utilizing key chemical transformations and precursors.

A crucial intermediate in the synthesis of this compound is m-bromobenzotrifluoride google.comwikipedia.orggoogle.com. Several methods exist for its preparation. One reported method involves the diazotization of m-aminobromobenzotrifluoride, followed by a Sandmeyer-type reaction using nickel dichloride as a catalyst google.com. Another approach utilizes trifluorotoluene, hydrobromic acid, sulfuric acid, and sodium chlorite (B76162) under controlled temperature conditions, followed by reduced pressure distillation to yield m-bromobenzotrifluoride google.com. m-Bromobenzotrifluoride serves as a building block for introducing the trifluoromethylphenyl moiety into the final this compound structure wikipedia.org.

The synthesis of this compound typically follows a convergent approach, assembling the molecule from distinct chemical fragments. A well-documented pathway involves the following key steps:

Grignard Reaction : The synthesis often begins with a Grignard reaction between 1-benzyl-4-piperidone and m-bromobenzotrifluoride. This reaction, a common method for forming carbon-carbon bonds and generating tertiary alcohols, yields 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol (B8813710) wikipedia.orgacs.org.

Catalytic Hydrogenation : The benzyl (B1604629) protecting group on the piperidine (B6355638) nitrogen is subsequently removed through catalytic hydrogenation. This process typically employs a palladium catalyst, converting the protected piperidinol into the deprotected intermediate, 4-[3-(trifluoromethyl)phenyl]-4-piperidinol (B1584540) wikipedia.orgacs.org.

Alkylation : The final step involves the alkylation of the deprotected piperidinol with 4-Chloro-4'-fluorobutyrophenone. This reaction attaches the characteristic butyrophenone side chain to the piperidine nitrogen, completing the synthesis of this compound wikipedia.orgacs.org.

| Step | Reaction Type | Key Reactants | Intermediate/Product |

| 1 | Grignard Reaction | 1-benzyl-4-piperidone, m-bromobenzotrifluoride | 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol |

| 2 | Catalytic Hydrogenation | 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol, H₂, Pd catalyst | 4-[3-(trifluoromethyl)phenyl]-4-piperidinol |

| 3 | Alkylation | 4-[3-(trifluoromethyl)phenyl]-4-piperidinol, 4-Chloro-4'-fluorobutyrophenone | This compound |

General principles of Grignard reactions involve the addition of organomagnesium halides to carbonyl compounds rug.nlmasterorganicchemistry.com. Catalytic hydrogenation is a standard method for reducing double bonds or removing protecting groups, often utilizing palladium on carbon (Pd/C) researchgate.netukdiss.com. Alkylation reactions, fundamental in organic synthesis, are employed to introduce specific functional groups or side chains nii.ac.jp.

While detailed chemical reactivity studies of this compound itself are not extensively detailed in the provided search snippets, its structure suggests potential reactivity at several sites. The presence of a ketone carbonyl group in the butyrophenone chain indicates susceptibility to reduction, which has been noted to decrease neuroleptic potency neu.edu.tr. Metabolic studies have also pointed towards oxidative transformations as part of this compound's biotransformation, involving cytochrome P450 enzymes, suggesting potential sites for oxidation in vivo gu.segu.se. Substitution reactions are integral to its synthesis, particularly the alkylation step.

Structure-Activity Relationships (SAR) Analysis

The this compound molecule, 1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one, possesses several key structural elements that contribute to its activity:

4-Fluorophenyl Group : The presence of a para-fluorophenyl group attached to the carbonyl of the butyrophenone chain is considered essential for high antipsychotic activity in this class slideshare.net.

Butyrophenone Core : The four-carbon chain linking the para-fluorophenyl ketone to the piperidine nitrogen is optimal for neuroleptic activity; alterations in chain length can decrease potency neu.edu.trpharmacy180.com.

Piperidine Ring : The tertiary amine nitrogen, incorporated within a six-membered ring such as piperidine, is crucial. The nitrogen atom facilitates interaction with target receptors pharmacy180.com.

4-Substituted Piperidine Moiety : The piperidine ring is substituted at the 4-position with a hydroxyl group and a 3-(trifluoromethyl)phenyl group. This complex substituent plays a significant role in modulating receptor affinity and potency pharmacy180.comnih.gov. The trifluoromethyl group, being electron-withdrawing, can influence the electronic distribution and lipophilicity of the molecule.

These features collectively form the pharmacophore, enabling this compound to bind to dopamine (B1211576) D2 receptors and exert its therapeutic effects pharmacy180.comnih.gov.

This compound exhibits a potent pharmacological profile when compared to other butyrophenones, particularly Haloperidol (B65202).

Potency : this compound is recognized as being considerably more potent than Haloperidol by weight wikipedia.orgnih.gov. This increased potency is likely due to subtle differences in the binding interactions with target receptors, possibly related to the trifluoromethyl substituent on the phenyl ring attached to the piperidine moiety.

Receptor Binding Affinities : Comparative studies reveal distinct receptor binding profiles among butyrophenones. This compound, like Haloperidol, is a dopamine D2 receptor antagonist acs.orgresearchgate.net. Table 1 illustrates the varying affinities (Ki values) of this compound, Haloperidol, Benperidol, and Spiperone for several key receptors, including Dopamine (D1, D2, D3, D4), Serotonin (B10506) (5-HT1A, 5-HT2A), and alpha-adrenergic receptors. This compound shows a high affinity for D2 receptors, consistent with its antipsychotic action researchgate.net.

Table 1: Comparative Receptor Binding Affinities (Ki values in nM) of Butyrophenones

| Compound | D2 | D3 | D1 | D4 | 5-HT1A | 5-HT2A | α-adrenergic |

| Haloperidol | 2.0 | 83 | 4.0 | 15 | 1200 | 70 | 12 |

| This compound | 2.1 | 600 | 2.3 | 48 | NA | 26 | NA |

| Benperidol | 0.4 | 740 | 4.2 | 326 | NA | 5.4 | NA |

| Spiperone | 0.027 | 4100 | NA | 0.066 | 2770 | 3.7 | NA |

Note: NA indicates data not available in the provided snippets. Values are approximate and may vary between studies.

Exploration of Structural Modifications and Derivatives

The design and synthesis of drug analogs are fundamental strategies in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. This compound, like other established drugs, has been a candidate for such modifications, particularly through the exploration of bioisosteric replacements and the design of related compounds.

Sila-Substitution Research (e.g., Sila-Trifluperidol)

A significant area of structural modification involves the replacement of carbon atoms with silicon, a strategy known as sila-substitution. This approach has been applied to this compound, resulting in the synthesis of Sila-Trifluperidol. This silicon analogue was synthesized through a multistep process starting from triethoxy(vinyl)silane acs.orgacs.orguni-wuerzburg.de. Sila-Trifluperidol was structurally characterized using techniques such as single-crystal X-ray diffraction and solution NMR spectroscopy acs.orguni-wuerzburg.de.

The pharmacological characterization of Sila-Trifluperidol, in comparison to this compound, has revealed notable differences in their receptor interaction profiles. Functional receptor assays at human dopamine D1 and D2 receptors demonstrated that sila-substitution significantly affects the pharmacological selectivity acs.orgacs.orguni-wuerzburg.de. Specifically, while this compound exhibits very high selectivity for D2 over D1 receptors, the introduction of silicon into its structure led to a reduction in this selectivity. This indicates that the carbon-silicon exchange can modulate the drug's affinity and selectivity towards specific receptor subtypes, highlighting the utility of the C→Si switch strategy for optimizing pharmacological properties acs.orgresearchgate.net.

Advanced Analytical Methodologies for Trifluperidol Research

Bioanalytical Method Validation for Non-Clinical Studies

Bioanalytical method validation is a process used to establish that a specific analytical procedure used for measuring analyte concentrations in biological samples is reliable and reproducible for the intended use. ich.org For non-clinical studies, which often fall under Good Laboratory Practice (GLP) regulations, these validations are essential. researchgate.net A full method validation should be conducted when a new bioanalytical method is established and used to quantify an analyte in non-clinical and clinical studies. ich.org Key parameters evaluated during validation include selectivity, sensitivity, accuracy, precision, and stability. nih.govgmp-compliance.org

Selectivity is the ability of the analytical method to differentiate and quantify the analyte of interest, in this case, Trifluperidol, in the presence of other components expected to be in the sample. gmp-compliance.org These components can include endogenous matrix components, metabolites, or other co-administered drugs. The method must demonstrate a lack of interference at the retention time of this compound and its internal standard.

The Lower Limit of Quantification (LLOQ) is defined as the lowest concentration of an analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.govcertara.comunal.edu.co For the LLOQ, the precision, expressed as the coefficient of variation (CV), should not exceed 20%, and the accuracy should be within 20% of the nominal value. gmp-compliance.org The LLOQ establishes the sensitivity of the method. For related antipsychotic compounds, sensitive methods have been established with low LLOQs, demonstrating the capability of modern analytical techniques. researchgate.netnih.gov

| Compound | Matrix | LLOQ | Analytical Technique |

| Trifluoperazine (B1681574) | Human Plasma | 5 pg/mL | LC-MS/MS |

| Haloperidol (B65202) | Solid Lipid Nanoparticles | 0.135 µg/mL | HPLC |

| Flupentixol | Serum | 0.25 ng/mL | Not Specified |

This table presents LLOQ data for compounds structurally or therapeutically related to this compound to illustrate achievable sensitivity levels in bioanalysis.

A calibration curve is essential for quantifying the analyte in unknown samples. It is generated by plotting the analytical response versus the concentration of the analyte over a specified range. gmp-compliance.org The curve should consist of a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard only), and at least six non-zero concentration standards. gmp-compliance.org

The linearity of the curve is assessed using a suitable regression model. The correlation coefficient (r²) is typically expected to be greater than 0.99. nih.gov The calibration range must encompass the expected concentrations in the study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ). certara.com

| Compound | Matrix | Linearity Range | Correlation Coefficient (r²) |

| Trifluoperazine | Human Plasma | 5–1,250 pg/mL | > 0.99 |

| Trifluoperazine hydrochloride | Not Specified | 10–150 µg/mL | 0.999 |

| Haloperidol | Not Specified | 1–16 µg/mL | Not Specified |

| Haloperidol | Rat Plasma | 20–90 ng/mL | Not Specified |

This table provides examples of validated calibration curve ranges for related compounds, demonstrating typical analytical performance.

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte. gmp-compliance.org It is assessed by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. The mean value should be within 15% of the nominal value, except at the LLOQ, where it should not deviate by more than 20%. gmp-compliance.org

Precision measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. gmp-compliance.org It is expressed as the coefficient of variation (CV). The CV should not exceed 15% for QC samples, except for the LLOQ, where a CV of up to 20% is acceptable. gmp-compliance.org

Matrix Effect is the alteration (suppression or enhancement) of an analyte's ionization in a mass spectrometer due to the presence of co-eluting, undetected components from the biological matrix. nih.govnih.goveijppr.com It is a significant concern in LC-MS/MS bioanalysis. nih.gov The assessment involves comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. nih.gov A consistent matrix effect is crucial for method reliability, and a stable isotope-labeled internal standard is often used to compensate for this phenomenon.

| Parameter | Acceptance Criteria (Low, Mid, High QC) | Acceptance Criteria (LLOQ) |

| Accuracy | Mean concentration within ±15% of nominal value | Mean concentration within ±20% of nominal value |

| Precision | Coefficient of Variation (CV) ≤15% | Coefficient of Variation (CV) ≤20% |

This table summarizes the standard acceptance criteria for accuracy and precision during bioanalytical method validation as per regulatory guidelines.

The stability of this compound in the biological matrix under various conditions must be evaluated to ensure that the concentration measured reflects the concentration at the time of sample collection. chromatographyonline.com Stability is assessed by analyzing QC samples after they have been subjected to specific storage and handling conditions. nih.gov Key stability evaluations include:

Freeze-Thaw Stability: Assesses the stability of the analyte after repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: Determines stability at room temperature for a duration that mimics the sample handling process.

Long-Term Stability: Evaluates the stability of the analyte when stored at the intended long-term storage temperature (e.g., -20°C or -80°C) for a period that covers the time from sample collection to analysis. nih.gov

Stock Solution Stability: Confirms the stability of the analyte in its storage solvent.

For example, studies on other psychotropic substances have investigated stability in matrices like vitreous humor and liver at various temperatures (20°C, 4°C, and -20°C) over extended periods. nih.gov Similarly, the stability of designer drugs has been monitored in whole blood, serum, and urine at -20°C, 4°C, and 22°C. nih.gov These studies are crucial for defining the appropriate procedures for sample handling, storage, and analysis.

Chromatographic Techniques for Research Sample Analysis

Chromatographic methods are central to the quantitative analysis of drugs like this compound in complex biological matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique, often coupled with various detectors. scielo.brneliti.com However, for high sensitivity and selectivity, mass spectrometry is the preferred detection method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis in pharmaceutical research due to its superior sensitivity, selectivity, and speed. nih.govresearchgate.net This technique combines the powerful separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. nih.gov

The application of LC-MS/MS is crucial for quantifying low concentrations of this compound and its metabolites in various biological samples, including plasma, brain tissue, and hair. nih.govnih.govoup.com The method typically involves a sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a C18 or similar column. nih.govdovepress.com Detection is achieved using multiple reaction monitoring (MRM) in positive ion mode, which provides excellent specificity by monitoring a unique precursor-to-product ion transition for the analyte. nih.gov The high selectivity of LC-MS/MS minimizes the impact of matrix interferences, which is a common challenge in bioanalysis. nih.gov

| Analyte(s) | Matrix | Purpose of Analysis |

| Trifluoperazine | Human Plasma | Pharmacokinetic Study |

| Haloperidol, Clozapine, etc. | Rat Brain Tissue | Quantification for neuropharmacological research |

| Penfluridol, Haloperidol, etc. | Hair | Monitoring of long-term drug exposure |

| Antipsychotics (Risperidone, Olanzapine, etc.) | Human Plasma | Therapeutic Drug Monitoring |

This table illustrates the diverse applications of LC-MS/MS in the analysis of antipsychotic drugs in various biological matrices for different research purposes.

Spectroscopic Methods in Compound Characterization and Quantification

Spectroscopic techniques are fundamental in the structural elucidation and quantitative analysis of pharmaceutical compounds. For this compound, a butyrophenone (B1668137) antipsychotic, methods such as UV-Visible Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are critical for its identification, characterization, and quantification in various matrices. While detailed experimental spectroscopic data for this compound is not extensively available in publicly accessible literature, its structural features allow for predictable spectroscopic behavior based on the well-documented analysis of related butyrophenones, such as haloperidol.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for the quantitative analysis of drugs containing chromophores. The this compound molecule possesses aromatic rings and a carbonyl group, which are expected to exhibit characteristic absorption bands in the UV region. A spectrofluorimetric investigation of various butyrophenones, including this compound, noted that it exhibits a weak fluorescent signal. rsc.org For quantitative purposes, UV-Vis spectrophotometry can be employed, often after extraction from a sample matrix, to determine the concentration of this compound by measuring its absorbance at a specific wavelength (λmax).

For a closely related compound, haloperidol, UV spectrophotometric methods have been developed and validated for its estimation in pharmaceutical formulations. These methods typically report a maximum absorbance (λmax) around 247.5 nm in phosphate (B84403) buffer (pH 7.4). journaljpri.com Given the structural similarities, the UV spectrum of this compound is anticipated to show absorption maxima in a similar range, primarily due to the electronic transitions within the fluorinated benzoyl and trifluoromethylphenyl moieties.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides a molecular fingerprint by identifying the functional groups present in a compound. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. Analysis of related compounds and general principles of IR spectroscopy suggest the presence of the following significant peaks:

C=O (Carbonyl) Stretch: A strong absorption band is expected in the region of 1680-1660 cm⁻¹ due to the ketone group in the butyrophenone chain.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region would indicate the presence of the two aromatic rings.

C-F (Carbon-Fluorine) Stretch: Strong absorptions are anticipated in the 1350-1000 cm⁻¹ range, characteristic of the C-F bonds in the trifluoromethyl and fluorophenyl groups.

O-H (Hydroxyl) Stretch: A broad absorption band would be expected in the region of 3600-3200 cm⁻¹ from the tertiary alcohol group.

C-N (Carbon-Nitrogen) Stretch: Absorption bands corresponding to the tertiary amine in the piperidine (B6355638) ring would likely appear in the 1250-1020 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Although experimental ¹H and ¹³C NMR spectra for this compound are not widely published, predicted data is available in databases like DrugBank. drugbank.com

Based on the structure of this compound, the following characteristic signals would be anticipated in its ¹H and ¹³C NMR spectra:

¹H NMR:

Aromatic Protons: Complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the fluorophenyl and trifluoromethylphenyl rings.

Piperidine Protons: A series of multiplets in the aliphatic region (typically δ 1.5-3.5 ppm) for the protons of the piperidine ring.

Butyrophenone Chain Protons: Distinct multiplets for the methylene (B1212753) protons of the butyrophenone side chain.

Hydroxyl Proton: A singlet, which may be broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR:

Carbonyl Carbon: A signal in the downfield region (typically δ 190-200 ppm) for the ketone carbon.

Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-160 ppm), with the carbons attached to fluorine exhibiting characteristic splitting patterns.

Piperidine Carbons: Signals in the aliphatic region for the carbons of the piperidine ring.

Butyrophenone Chain Carbons: Signals for the methylene carbons of the side chain.

Trifluoromethyl Carbon: A quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

The following table provides predicted ¹³C NMR chemical shifts for this compound, which can serve as a guide for its characterization.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C=O | 198.5 |

| Aromatic C | 165.2 (d, J=252 Hz) |

| Aromatic C | 145.1 |

| Aromatic C | 132.8 |

| Aromatic C | 131.3 (d, J=9 Hz) |

| Aromatic C | 129.2 |

| Aromatic C | 128.9 |

| Aromatic C | 124.7 (q, J=272 Hz) |

| Aromatic C | 123.0 |

| Aromatic C | 115.8 (d, J=22 Hz) |

| Piperidine C-OH | 71.2 |

| Piperidine C | 53.4 |

| Piperidine C | 49.1 |

| Butyrophenone CH₂ | 35.9 |

| Butyrophenone CH₂ | 22.1 |

| Data is predictive and has not been experimentally verified in the cited sources. |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through the analysis of fragmentation patterns. For this compound, mass spectral data is available in the mzCloud database, indicating that it has been analyzed by this method. mzcloud.org

In a typical electron ionization (EI) mass spectrum of a butyrophenone, fragmentation often occurs at the bond beta to the nitrogen atom of the piperidine ring and alpha to the carbonyl group. The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (409.42 g/mol ). Key fragmentation pathways for butyrophenones generally involve cleavage of the butyrophenone side chain, leading to characteristic fragment ions that can be used for identification.

The expected fragmentation pattern for this compound would likely include ions corresponding to the fluorobenzoyl cation and fragments arising from the cleavage of the piperidine ring and its substituents. High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of the parent molecule and its fragments.

The following table summarizes the key spectroscopic data that would be anticipated for this compound based on its chemical structure and data from related compounds.

| Spectroscopic Technique | Expected Feature | Anticipated Region/Value |

| UV-Visible Spectroscopy | λmax | ~245-255 nm |

| Infrared Spectroscopy | C=O Stretch | 1680-1660 cm⁻¹ |

| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | |

| C-F Stretch | 1350-1000 cm⁻¹ | |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | δ 190-200 ppm |

| Aromatic Carbons | δ 110-160 ppm | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 409 |

Theoretical and Conceptual Frameworks in Trifluperidol Research

Contribution to Neurotransmitter System Theories

Trifluperidol's primary mechanism of action is the blockade of dopamine (B1211576) D2 receptors in the brain patsnap.compatsnap.comnih.govopenaccessjournals.com. This action is central to the dopamine hypothesis of schizophrenia, which posits that an overactivity of dopaminergic signaling contributes to the positive symptoms of the disorder, such as hallucinations and delusions openaccessjournals.comgijhsr.com. By antagonizing D2 receptors, this compound reduces excessive dopaminergic activity, thereby alleviating these symptoms patsnap.compatsnap.com. This direct link to dopamine receptor blockade provided crucial empirical support for the dopamine hypothesis, which emerged in the 1960s and became a cornerstone in understanding psychosis gijhsr.comnih.gov.

This compound as a Pharmacological Probe for Biological Pathways

As a well-characterized dopamine D2 receptor antagonist, this compound has served as a valuable pharmacological probe to investigate specific biological pathways and receptor functions. Its potent D2 receptor antagonism allows researchers to selectively modulate dopaminergic neurotransmission in experimental models, thereby elucidating the role of dopamine in various neurological and psychiatric processes patsnap.comnih.govacs.org.

Studies have utilized this compound to examine the impact of dopamine blockade on cellular signaling pathways and to understand the mechanisms underlying both therapeutic effects and side effects, such as extrapyramidal symptoms (EPS) patsnap.com. The predictable interaction of this compound with dopamine receptors makes it a useful tool for validating receptor binding assays and for studying the pharmacodynamics of dopamine receptor antagonists in general acs.orgsygnaturediscovery.comnih.govchelatec.com. Furthermore, its use in research has helped to delineate the functional consequences of D2 receptor blockade in different brain regions, contributing to a deeper understanding of the neurobiological circuitry involved in psychosis patsnap.comnih.gov.

Evolution of Antipsychotic Drug Design Concepts

This compound belongs to the butyrophenone (B1668137) class of antipsychotics, which emerged in the late 1950s, following the discovery of phenothiazines nih.govbritannica.comderangedphysiology.com. The development of butyrophenones like haloperidol (B65202) and this compound represented a significant advancement in psychopharmacology, offering potent antipsychotic effects with a distinct chemical structure nih.govderangedphysiology.comwikipedia.org.

This compound, being considerably more potent by weight than haloperidol, exemplified the drive towards developing more potent agents within this chemical class wikipedia.orgplos.org. Its discovery and development at Janssen Pharmaceutica in 1959 placed it within the era of "typical" or first-generation antipsychotics derangedphysiology.comwikipedia.orgmedindia.net. The structure-activity relationships (SAR) explored during the development of butyrophenones, including this compound, informed subsequent drug design strategies. Researchers sought to optimize receptor binding profiles, potency, and duration of action, while also attempting to mitigate the significant motor side effects associated with potent D2 receptor blockade lidsen.comnih.govplos.org. The emergence of atypical antipsychotics, which often exhibit a broader receptor binding profile including serotonin (B10506) receptor antagonism, represents a conceptual shift from the dopamine-centric approach of typical antipsychotics like this compound nih.govwikipedia.org.

Applications of Computational Approaches in Pharmacological Prediction

Computational methods have been increasingly applied to predict the pharmacological properties and interactions of drugs like this compound. Molecular docking studies, for instance, are used to model the binding of this compound to target receptors, such as dopamine D2 receptors, providing insights into the specific interactions that confer its antagonist activity acs.orgnih.govmdpi.commdpi.comscielo.org.mx. These in silico approaches help researchers understand ligand-receptor interactions at a molecular level, rationalizing observed affinities and guiding the design of new compounds with improved selectivity and efficacy nih.govmdpi.commdpi.comscielo.org.mx.

Quantitative Structure-Activity Relationship (QSAR) studies and other computational modeling techniques can also be employed to predict this compound’s binding affinities and its potential interactions with various biological targets nih.govscielo.org.mxnih.gov. For example, research has explored the use of computational methods to investigate this compound's potential as an inhibitor for targets outside its traditional antipsychotic role, such as in the context of viral research nih.govnih.govresearchgate.net. These computational analyses contribute to a deeper understanding of this compound's pharmacology and can accelerate the drug discovery and development process by identifying promising candidates and predicting their behavior.

Q & A

Q. What synthetic methodologies are documented for Trifluperidol, and how do they inform batch consistency in preclinical studies?

this compound is synthesized via a multi-step process involving Grignard reactions, catalytic hydrogenation, and alkylation. The reaction of 1-benzyl-4-piperidone with a trifluoromethylphenyl-derived Grignard reagent forms a hydroxylated intermediate, which is deprotected and alkylated with ω-chloro-4-fluorobutyrophenone to yield the final compound . Researchers should validate purity and stereochemical integrity using techniques like HPLC and NMR, as impurities in intermediates (e.g., residual benzyl groups) may affect pharmacological reproducibility.

Q. How do computational approaches prioritize this compound for SARS-CoV-2 Nsp3 targeting, and what validation steps follow?

Virtual screening of FDA-approved drugs using molecular docking (e.g., AutoDock Vina ) identified this compound as a high-affinity binder (−10.2 kcal/mol) to the Nsp3 ADRP domain. Key interactions include hydrogen bonds with Gly48/Val49 and π-π stacking with Ile131 . Validation involves molecular dynamics simulations (MDS) over 100–300 ns to assess complex stability via RMSD (<2 Å), RMSF (flexibility at binding sites), and solvent-accessible surface area (SASA) metrics .

Q. What in vitro assays confirm this compound’s inhibitory activity against viral proteins, and how are potency metrics interpreted?

Homogeneous Time-Resolved Fluorescence (HTRF) assays quantify this compound’s inhibition of SARS-CoV-2 Nsp14 (HTRF50 = 12.9 μM) and Nsp3 . Researchers must correlate in silico binding scores with in vitro IC50/EC50 values, considering factors like assay sensitivity (e.g., signal-to-noise ratios) and compound solubility in buffer systems. Cytotoxicity assays (e.g., CC50 in Vero cells) are critical to exclude non-specific effects .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in silico binding affinities and in vitro inhibitory concentrations for this compound?

Discrepancies often arise from limitations in force fields (e.g., implicit solvent models in docking) or unaccounted entropic penalties in binding. For this compound’s ADRP inhibition, MDS revealed stable complexes (RMSD ~1.45 nm) despite moderate in vitro potency . Researchers should perform free-energy calculations (e.g., MM/GBSA) to refine affinity predictions and validate with isothermal titration calorimetry (ITC) for ΔG/ΔH measurements .

Q. What methodological considerations are critical when designing combination therapies involving this compound and antiviral agents like remdesivir?

Synergy assays (e.g., Chou-Talalay combination index) are essential to quantify dose reduction indices. For this compound + remdesivir, researchers must optimize molar ratios to avoid antagonism and assess pharmacokinetic overlap (e.g., CYP3A4 metabolism). In vitro models should replicate human plasma protein binding to predict free drug concentrations .

Q. How do structural modifications, such as sila-substitution, alter this compound’s dopamine receptor selectivity, and what analytical methods validate these changes?

Sila-substitution (replacing carbon with silicon) in this compound analogues increases hD2 receptor selectivity but reduces hD1 affinity. Radioligand binding assays (e.g., [<sup>3</sup>H]-spiperone competition) quantify receptor subtype affinities (Ki), while molecular modeling identifies steric clashes or enhanced hydrophobic interactions in modified compounds .

Q. What strategies validate this compound’s multi-target effects in neuroprotection and metabolic modulation?

Target deconvolution using chemoproteomics (e.g., affinity chromatography with this compound-linked resins) identifies off-targets like PKM and SIGMAR1 . In vivo behavioral assays (e.g., forced swim test for depression models) paired with metabolomics (LC-MS profiling of brain glycolytic intermediates) link target engagement to functional outcomes .

Q. Methodological Best Practices

- For computational studies : Use ensemble docking with multiple protein conformations to account for ADRP domain flexibility .

- For in vitro-in vivo translation : Apply physiologically based pharmacokinetic (PBPK) modeling to adjust for species-specific differences in metabolism .

- For structural analysis : Combine X-ray crystallography (if feasible) with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding-induced conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.